(1alpha,2beta,5alpha)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (1alpha,2beta,5alpha)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one 3-Pinanone, also known as pinocamphone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. 3-Pinanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-pinanone is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 15358-88-0
VCID: VC0099554
InChI: InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3
SMILES: CC1C2CC(C2(C)C)CC1=O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1alpha,2beta,5alpha)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

CAS No.: 15358-88-0

Main Products

VCID: VC0099554

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

(1alpha,2beta,5alpha)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one - 15358-88-0

CAS No. 15358-88-0
Product Name (1alpha,2beta,5alpha)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Standard InChI InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3
Standard InChIKey MQPHVIPKLRXGDJ-UHFFFAOYSA-N
SMILES CC1C2CC(C2(C)C)CC1=O
Canonical SMILES CC1C2CC(C2(C)C)CC1=O
Density 0.963-0.969
Physical Description Colourless liquid; Cedar camphor aroma
Description 3-Pinanone, also known as pinocamphone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. 3-Pinanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-pinanone is primarily located in the cytoplasm and membrane (predicted from logP).
Solubility Practically insoluble to insoluble in water
Soluble (in ethanol)
Synonyms pinocamphone
pinocamphone, (1alpha,2beta,5alpha)-isomer
pinocamphone, (1S-(1alpha,2beta,5alpha))-isome
PubChem Compound 11038
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator